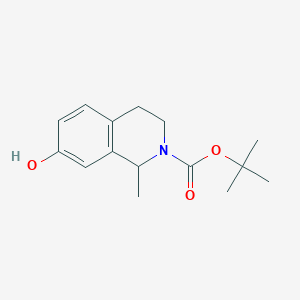

tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline core. The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxy group to a carbonyl group.

Reduction: Reduction of the isoquinoline ring to form tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or the ester group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a fully saturated isoquinoline derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound might be investigated for its potential pharmacological properties. Isoquinoline derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and ester groups could play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 7-hydroxy-1-methylisoquinoline-2(1H)-carboxylate: Lacks the dihydroisoquinoline structure.

Tert-butyl 7-hydroxyisoquinoline-2(1H)-carboxylate: Lacks the methyl group.

Tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-acetate: Different ester group.

Uniqueness

Tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the combination of its functional groups and the dihydroisoquinoline core. This structure provides specific reactivity and potential biological activity that distinguishes it from other similar compounds.

Biological Activity

tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 188576-49-0) is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C14H19NO3

- Molecular Weight : 249.31 g/mol

- IUPAC Name : tert-butyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various isoquinoline derivatives, including this compound.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. For instance, a study on related compounds revealed minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against bacteria such as Bacillus cereus and Escherichia coli . While specific data for this compound is limited, its structural similarities suggest potential efficacy.

Antifungal Activity

The antifungal activity of isoquinoline derivatives has also been documented. Compounds in this class have shown effectiveness against fungi like Trichophyton viride and Aspergillus niger, with MIC values reported as low as 0.11 mg/mL . The potential for this compound to exhibit similar antifungal properties warrants further investigation.

The biological activity of isoquinoline derivatives often involves interactions at the molecular level with bacterial and fungal targets. For example, docking studies have demonstrated that certain compounds can form hydrogen bonds with critical residues in bacterial enzymes, enhancing their inhibitory action . Although specific data for this compound is not yet available, it is reasonable to hypothesize that it may share similar mechanisms due to its structural characteristics.

Case Studies and Research Findings

A variety of studies have explored the biological implications of isoquinoline derivatives:

These findings collectively suggest that compounds within this chemical class may hold therapeutic potential across multiple domains.

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

tert-butyl 7-hydroxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C15H21NO3/c1-10-13-9-12(17)6-5-11(13)7-8-16(10)14(18)19-15(2,3)4/h5-6,9-10,17H,7-8H2,1-4H3 |

InChI Key |

OHQHEBURNPVIJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(CCN1C(=O)OC(C)(C)C)C=CC(=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.